molecular formula C14H12F2O B14024560 3,5-Difluoro-4-methoxy-4'-methyl-1,1'-biphenyl

3,5-Difluoro-4-methoxy-4'-methyl-1,1'-biphenyl

Cat. No.: B14024560
M. Wt: 234.24 g/mol
InChI Key: PVVAERYNSNPOPK-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methoxy-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C14H12F2O It is a biphenyl derivative characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-methoxy-4’-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 3,5-difluorobromobenzene with 4-methoxy-4’-methylphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in an organic solvent like toluene .

Industrial Production Methods

Industrial production of 3,5-Difluoro-4-methoxy-4’-methyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-methoxy-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the methoxy group or reduce the biphenyl ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Difluoro-4-methoxy-4’-methyl-1,1’-biphenyl has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methoxy-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets. Additionally, the methoxy and methyl groups contribute to its overall chemical stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-4-methoxy-4’-propyl-1,1’-biphenyl
  • 3,5-Difluoro-4-methoxy-4’-ethyl-1,1’-biphenyl
  • 3,5-Difluoro-4-methoxy-4’-isopropyl-1,1’-biphenyl

Uniqueness

3,5-Difluoro-4-methoxy-4’-methyl-1,1’-biphenyl is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C14H12F2O

Molecular Weight

234.24 g/mol

IUPAC Name

1,3-difluoro-2-methoxy-5-(4-methylphenyl)benzene

InChI

InChI=1S/C14H12F2O/c1-9-3-5-10(6-4-9)11-7-12(15)14(17-2)13(16)8-11/h3-8H,1-2H3

InChI Key

PVVAERYNSNPOPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)OC)F

Origin of Product

United States

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